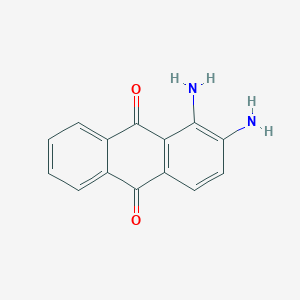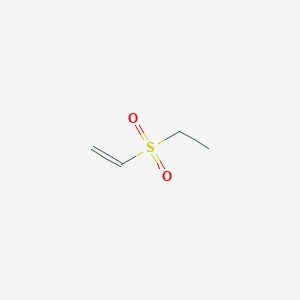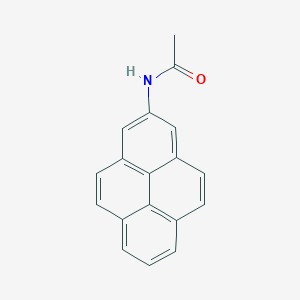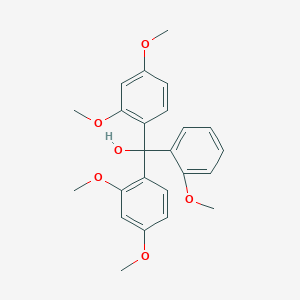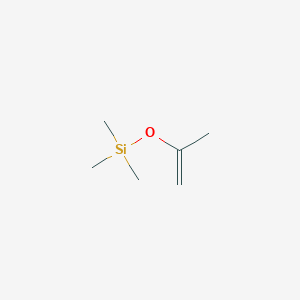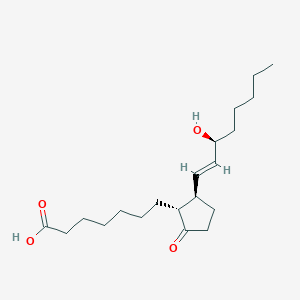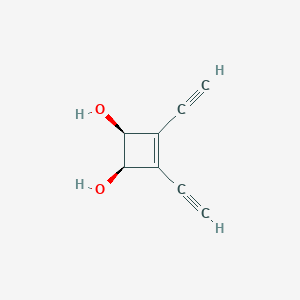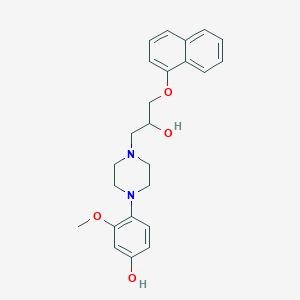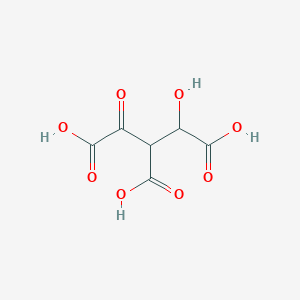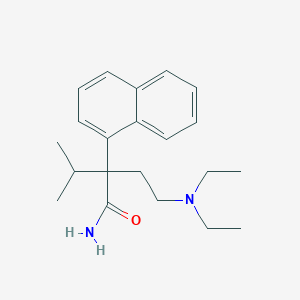
alpha-Isopropyl-alpha-(2-(diethylamino)ethyl)-1-naphthylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-Isopropyl-alpha-(2-(diethylamino)ethyl)-1-naphthylacetamide, commonly referred to as lidocaine, is a local anesthetic medication that is commonly used in a variety of medical procedures. Lidocaine is a type of amide local anesthetic that works by blocking the transmission of nerve impulses, which helps to reduce pain and discomfort during medical procedures. In
作用机制
Lidocaine works by blocking the transmission of nerve impulses. It does this by inhibiting the influx of sodium ions into nerve cells, which are necessary for the generation of nerve impulses. By blocking the transmission of nerve impulses, lidocaine helps to reduce pain and discomfort during medical procedures.
生化和生理效应
Lidocaine has a number of biochemical and physiological effects. It can cause local vasodilation, which can help to reduce pain and discomfort by increasing blood flow to the affected area. Lidocaine can also cause a decrease in heart rate and blood pressure, which can be beneficial in the treatment of cardiac arrhythmias.
实验室实验的优点和局限性
Lidocaine has a number of advantages and limitations for lab experiments. One advantage is that it is a widely available and inexpensive local anesthetic, which makes it a popular choice for many researchers. Additionally, lidocaine has a well-established safety profile and is generally considered to be safe for use in humans. However, one limitation of lidocaine is that it can have variable effects depending on the concentration and route of administration, which can make it difficult to control in some experiments.
未来方向
There are a number of future directions for lidocaine research. One potential area of research is the development of new formulations of lidocaine that can provide longer-lasting pain relief. Additionally, lidocaine may have potential as a treatment for various neurological disorders, and further research in this area may be warranted. Finally, there may be opportunities to explore the use of lidocaine in combination with other medications to enhance its therapeutic effects.
合成方法
Lidocaine can be synthesized through a multistep process that involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2,6-dimethylphenylacetyl chloride. This intermediate is then reacted with diethylamine to form N,N-diethyl-2,6-dimethylphenylacetamide, which is then reacted with 1-naphthylacetyl chloride to form lidocaine.
科学研究应用
Lidocaine has a wide range of scientific research applications. It is commonly used as a local anesthetic during medical procedures such as dental work, minor surgeries, and biopsies. Lidocaine is also used in cardiac arrhythmia management and as a treatment for chronic pain. Additionally, lidocaine has been studied for its potential use as a treatment for various neurological disorders such as epilepsy and neuropathic pain.
属性
CAS 编号 |
1606-09-3 |
|---|---|
产品名称 |
alpha-Isopropyl-alpha-(2-(diethylamino)ethyl)-1-naphthylacetamide |
分子式 |
C21H30N2O |
分子量 |
326.5 g/mol |
IUPAC 名称 |
2-[2-(diethylamino)ethyl]-3-methyl-2-naphthalen-1-ylbutanamide |
InChI |
InChI=1S/C21H30N2O/c1-5-23(6-2)15-14-21(16(3)4,20(22)24)19-13-9-11-17-10-7-8-12-18(17)19/h7-13,16H,5-6,14-15H2,1-4H3,(H2,22,24) |
InChI 键 |
RPVBPDPLQFCQRB-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC(C1=CC=CC2=CC=CC=C21)(C(C)C)C(=O)N |
规范 SMILES |
CCN(CC)CCC(C1=CC=CC2=CC=CC=C21)(C(C)C)C(=O)N |
同义词 |
α-[2-(Diethylamino)ethyl]-α-isopropyl-1-naphthaleneacetamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



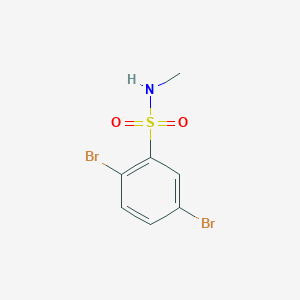
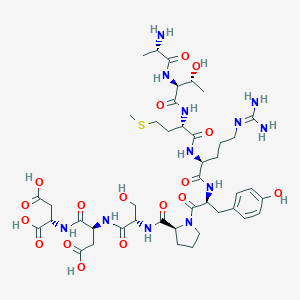
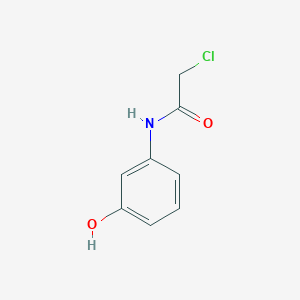
![5-[(4-ethoxyphenyl)methyl]-2H-tetrazole](/img/structure/B157650.png)
